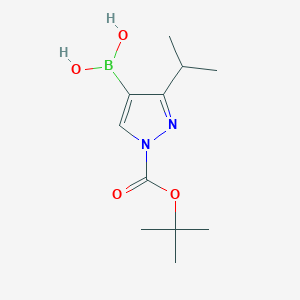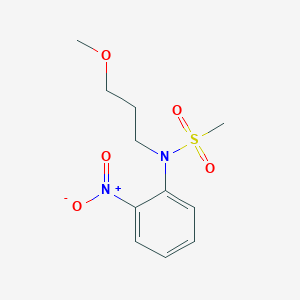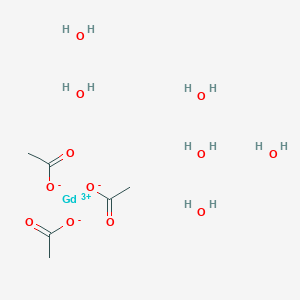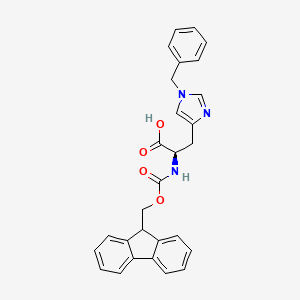
(p-Vinylbenzyl)trimethylammonium chloride
概要
説明
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers . Its vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling incorporation into different polymer backbones like polyacrylates, polyvinyl acetates, and styrene-based polymers .
Synthesis Analysis
The homopolymers and block copolymers of (p-Vinylbenzyl)trimethylammonium chloride were synthesized by RAFT polymerization schemes . The ion exchange resin poly (4-vinylbenzyl) trimethylammonium chloride (P (ClVBTA)) was synthesized and its removal properties toward vanadium (V) and molybdenum (VI) were evaluated and compared with those of the Amberlite IRA-402 commercial resin .Molecular Structure Analysis
The molecular formula of (p-Vinylbenzyl)trimethylammonium chloride is C12H18ClN . The InChI string isInChI=1S/C12H18N.ClH/c1-5-11-6-8-12 (9-7-11)10-13 (2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 . Chemical Reactions Analysis
(p-Vinylbenzyl)trimethylammonium chloride is used in polymerization reactions to produce unique polymers . It is also used in the synthesis of the poly (AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .Physical And Chemical Properties Analysis
The molecular weight of (p-Vinylbenzyl)trimethylammonium chloride is 211.73 g/mol . The melting point is 240 °C (dec.) (lit.) .科学的研究の応用
Composite Material Development : (p-Vinylbenzyl)trimethylammonium chloride is used in the synthesis of hybrid composites involving metal oxides, which exhibit good thermal stability and specific physical properties depending on the nature of the metal oxide incorporated (Campos, Urbano, & Rivas, 2014).
Polymer Science : It's involved in the creation of strong polyampholytes, which demonstrate unique solubility characteristics and temperature-responsive behaviors in aqueous solutions (Sharker et al., 2019).
Hydrogel Films : This compound is used in the preparation of multifunctional photo-crosslinked ionic polymer hydrogel films, showing potential in various applications due to their adjustable properties like hydrophobicity/hydrophilicity and antimicrobial activity (He et al., 2014).
Water Treatment : It has been utilized in ion exchange resins for the removal of vanadium (V) and molybdenum (VI) from water solutions, displaying higher capacity than some commercial resins (Morales et al., 2021; Morales et al., 2022).
Emulsion Polymerization : The compound plays a role in emulsion polymerization processes, affecting the rate and conversion of polymerization due to its cationic nature and hydrophobic properties (Ramos & Forcada, 2010).
Flocculation and Water Purification : It is used in the formulation of flocculants for solid/liquid separation, enhancing flocculation efficiency in various dispersions (Schwarz et al., 2007).
Arsenic Removal : Polymers containing this compound have been effective in removing arsenate from aqueous solutions, demonstrating the potential for environmental clean-up applications (Rivas et al., 2007).
作用機序
The ability of the novel polymers to form complexes with linear DNA was investigated by light scattering, zeta potential, and ethidium bromide fluorescence quenching measurements . The resulting polyplexes were in the size range of 80–300 nm and their surface potential changed from negative to positive depending on the N/P ratio .
Safety and Hazards
将来の方向性
The use of novel homo and block copolymers based on poly (vinyl benzyl trimethylammonium chloride) as gene delivery vectors is a promising area of research . The influence of factors such as molar mass, content, and chemical structure of the polycationic moieties as well as the presence of a hydrophilic poly [oligo (ethylene glycol) methacrylate] block on the structure and stability of the polyplexes, kinetics of their formation, and effectiveness of the (co)polymers to shrink and pack DNA was discussed .
特性
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNKQRAZONMHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-21-2 | |
| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20949588 | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(p-Vinylbenzyl)trimethylammonium chloride | |
CAS RN |
7538-38-7, 26780-21-2 | |
| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-oxo-6-propyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B8020405.png)
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B8020413.png)






![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)
